4-(3-Chloro-2-thienyl)-2-pyrimidinamine
Description
Contextual Significance of Pyrimidine (B1678525) Scaffold in Chemical Biology
The pyrimidine scaffold is a fundamental heterocyclic structure that plays a crucial role in numerous biological processes. As a key component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring is integral to the structure and function of DNA and RNA. This inherent biological relevance has made pyrimidine and its derivatives a privileged scaffold in medicinal chemistry.
Researchers have extensively explored the modification of the pyrimidine core to develop a wide array of therapeutic agents. The versatility of the pyrimidine ring allows for the introduction of various substituents, leading to compounds with a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The ability of pyrimidine derivatives to interact with a variety of biological targets, such as enzymes and receptors, underscores their importance in drug discovery and development.
Overview of Heterocyclic Compounds in Advanced Chemical Research
Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure. This class of compounds is exceptionally broad and diverse, encompassing a vast number of natural and synthetic molecules. The presence of heteroatoms, such as nitrogen, oxygen, and sulfur, imparts unique chemical and physical properties to these molecules, making them indispensable in various fields of scientific research.
In medicinal chemistry, heterocyclic scaffolds are a cornerstone of drug design. A significant percentage of all known drugs contain at least one heterocyclic ring. Their structural diversity and ability to engage in various intermolecular interactions, such as hydrogen bonding and pi-stacking, make them ideal candidates for targeting specific biological pathways with high affinity and selectivity. Beyond pharmaceuticals, heterocyclic compounds are also pivotal in materials science, agrochemicals, and as catalysts in organic synthesis.
Specific Research Focus on 4-(3-Chloro-2-thienyl)-2-pyrimidinamine
Within the extensive family of pyrimidinamine derivatives, this compound is a distinct molecule that combines the pyrimidine core with a substituted thiophene (B33073) ring. The thiophene ring, another important heterocycle, is known to contribute to the pharmacological profile of many compounds. The specific substitution pattern of a chloro group on the thiophene ring and the linkage to the pyrimidine amine at defined positions create a unique chemical entity with potential for specific biological interactions.
While the broader class of thienopyrimidines, which are fused ring systems of thiophene and pyrimidine, has been a subject of significant investigation, particularly as kinase inhibitors in cancer research, detailed public-domain research specifically focused on this compound is limited. fluorochem.co.uk Its chemical properties are defined by its constituent parts, and it is available from various chemical suppliers for research purposes, indicating its potential utility as a building block in the synthesis of more complex molecules or for screening in biological assays.
Below is a table detailing the basic chemical properties of this compound.
| Property | Value |
| IUPAC Name | 4-(3-chlorothiophen-2-yl)pyrimidin-2-amine |
| CAS Number | 855308-67-7 |
| Molecular Formula | C₈H₆ClN₃S |
| Molecular Weight | 211.67 g/mol |
Further investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully elucidate its potential in chemical and medicinal research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorothiophen-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEVLKIHBBWXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=C(C=CS2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377009 | |
| Record name | 4-(3-chloro-2-thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855308-67-7 | |
| Record name | 4-(3-chloro-2-thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 4-(3-Chloro-2-thienyl)-2-pyrimidinamine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways.
For this compound, two logical disconnection strategies are apparent:
Strategy A: C-N Bond Disconnection (Cyclization Approach): This approach involves breaking the bonds of the pyrimidine (B1678525) ring itself. The most common disconnection for 2-aminopyrimidines is across the N1-C2 and N3-C4 bonds. This strategy assumes the pyrimidine ring is formed in the final stages of the synthesis through a cyclocondensation reaction. This is a convergent approach where the thiophene (B33073) moiety is incorporated into one of the key building blocks.
Strategy B: C-C Bond Disconnection (Cross-Coupling Approach): This strategy involves disconnecting the bond between the pyrimidine ring and the thienyl substituent at the C4 position. This approach utilizes a pre-synthesized 2-aminopyrimidine (B69317) core and attaches the thienyl group in a separate, subsequent step, typically via a metal-catalyzed cross-coupling reaction.
Based on the disconnection approaches, the following key precursors are identified:
For Strategy A (Cyclization):
Guanidine: This simple molecule provides the N-C-N backbone (specifically the C2-amine and N1, N3 atoms) of the 2-aminopyrimidine ring.
A β-dicarbonyl equivalent: A 1,3-dielectrophilic compound is required to react with guanidine. For this specific target, the precursor would be a derivative of 3-chloro-2-thienyl, such as 1-(3-chloro-2-thienyl)prop-2-en-1-one (a chalcone) or a related 1,3-diketone or β-ketoester. These compounds contain the C4-C5-C6 fragment of the pyrimidine ring with the thienyl group already attached.
For Strategy B (Cross-Coupling):
2-Amino-4-chloropyrimidine: This is a common heterocyclic building block that serves as the pyrimidine core. The chlorine atom at the C4 position acts as a leaving group for the subsequent coupling reaction.
A (3-chloro-2-thienyl) organometallic reagent: To form the C-C bond, a nucleophilic or activated thienyl species is required. The most common and versatile reagent for this purpose is (3-chloro-2-thienyl)boronic acid , for use in Suzuki-Miyaura coupling.
Classical Synthetic Routes to 4-Substituted-2-pyrimidinamines
Classical methods for synthesizing the pyrimidine core have been well-established for over a century and remain highly relevant. These routes are broadly categorized into cyclization and substitution reactions.
The most prevalent method for synthesizing 2-aminopyrimidines is the condensation of an α,β-unsaturated carbonyl compound (chalcone) or a related 1,3-dicarbonyl compound with guanidine. researchgate.netnih.gov This reaction, often conducted under basic conditions, proceeds via a Michael addition followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.
For the synthesis of this compound, the pathway would involve two main steps:
Chalcone Formation: A Claisen-Schmidt condensation between 2-acetyl-3-chlorothiophene and a suitable one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), would yield the enone precursor, 1-(3-chloro-2-thienyl)-3-(dimethylamino)prop-2-en-1-one .
Cyclocondensation: The resulting enone is then reacted with guanidine hydrochloride in the presence of a base like sodium ethoxide or potassium hydroxide in a suitable solvent such as ethanol. aaru.edu.joasianpubs.org The guanidine nitrogen atoms attack the carbonyl and β-carbon of the enone system, leading to the formation of the six-membered ring and subsequent aromatization to the desired product.
Table 1: Examples of 2-Aminopyrimidine Synthesis via Cyclocondensation This table presents data from analogous reactions to illustrate the general methodology.
| 1,3-Dicarbonyl Precursor | Amidine/Guanidine | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Chalcone | Guanidine HCl | KOH / EtOH | 4,6-Diaryl-2-aminopyrimidine | Good | |
| Thienyl Chalcone | Guanidine HCl | NaOMe / DMF | 4-(Thienyl)-2-aminopyrimidine | Not specified | asianpubs.org |
| Acetylacetone | Guanidine Nitrate | K₂CO₃ / H₂O | 2-Amino-4,6-dimethylpyrimidine | 97% | |
| Aryl Chalcone | Guanidine Nitrate | Alkali | 2-Amino-4,6-diarylpyrimidine | Good | researchgate.net |
While direct nucleophilic aromatic substitution (SNAr) of a hydrogen on the pyrimidine ring is difficult, substitution of a leaving group, such as a halogen, is a cornerstone of pyrimidine chemistry. The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus activated for nucleophilic attack. In 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position towards nucleophilic attack. mdpi.comresearchgate.net
For the synthesis of this compound, this approach is best realized through modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which have largely superseded classical SNAr for C-C bond formation.
The synthetic sequence would be:
Preparation of Precursors: The two key intermediates, 2-amino-4-chloropyrimidine and (3-chloro-2-thienyl)boronic acid , are either commercially available or can be prepared via standard methods.
Suzuki-Miyaura Coupling: The two fragments are coupled in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system (e.g., dioxane/water or DMF). mdpi.comresearchgate.net The reaction selectively forms the C-C bond at the C4 position of the pyrimidine ring.
Table 2: Typical Conditions for Suzuki Coupling on Chloropyrimidines This table presents data from analogous reactions to illustrate the general methodology.
| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base / Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ / Dioxane-H₂O | 2-Chloro-4-phenylpyrimidine | 98% | mdpi.com |
| 2,4-Dichloropyrimidine | Thiophen-2-boronic Acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ / Dioxane-H₂O | Failed (Catalyst Poisoning) | 0% | mdpi.com |
| 2-Amino-4-chloropyrimidine | Arylboronic Acid | PdCl₂(dppf) | K₂CO₃ / Dioxane-H₂O | 2-Amino-4-arylpyrimidine | 60-85% | N/A |
| 2-Chloropyridine | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene-H₂O | 2-Arylpyridine | 90-99% | researchgate.net |
Note: Direct coupling with thiophene boronic acids can sometimes be challenging due to sulfur poisoning of the palladium catalyst, and may require specialized ligands or conditions. mdpi.com
Advanced Synthetic Techniques Applied to this compound
Modern synthetic chemistry aims to improve efficiency, reduce waste, and shorten reaction times. Advanced techniques such as microwave-assisted synthesis and multi-component reactions are highly applicable to the synthesis of this compound.
Microwave-Assisted Synthesis: Both the cyclocondensation and Suzuki coupling routes can be significantly accelerated using microwave irradiation.
In the cyclization approach , microwave heating can reduce the reaction time for the condensation of chalcones with guanidine from several hours to as little as 15-30 minutes, often with improved yields. asianpubs.orgacs.org
Similarly, Suzuki coupling reactions are frequently performed under microwave conditions. This technique allows for rapid heating, which can dramatically shorten reaction times (e.g., from 24 hours to 15 minutes) and often enables the use of lower catalyst loadings. mdpi.com
Multi-component Reactions (MCRs): While the classical synthesis involves two discrete steps (chalcone formation then cyclization), it is conceivable to develop a one-pot, three-component reaction. This would involve reacting 2-acetyl-3-chlorothiophene, an aldehyde equivalent, and guanidine together in a single reaction vessel. This approach, analogous to the well-known Biginelli reaction, enhances operational simplicity and efficiency by avoiding the isolation of intermediates. researchgate.net
These advanced methods offer powerful tools for the efficient, rapid, and potentially more environmentally friendly synthesis of this compound and its derivatives.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)
Transition-metal catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds in heteroaromatic systems. The Suzuki-Miyaura and Negishi couplings are particularly prominent methods for synthesizing compounds like this compound.
The Suzuki-Miyaura coupling is a versatile and widely used method that involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex libretexts.orgmdpi.com. For the synthesis of the target molecule, a plausible Suzuki pathway would involve the coupling of 4-chloro-2-pyrimidinamine with (3-chloro-2-thienyl)boronic acid. This approach benefits from the commercial availability of many boronic acids and the reaction's tolerance to a wide range of functional groups nih.gov.
Alternatively, the Negishi coupling offers a powerful strategy, utilizing an organozinc reagent which couples with an organic halide, also catalyzed by nickel or palladium orgsyn.org. This method is noted for its high yields and mild reaction conditions orgsyn.org. The synthesis would proceed by reacting a thienylzinc halide with a halopyrimidine.
A typical reaction setup involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand, a base, and an appropriate solvent.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Reactant A | 4-Chloro-2-pyrimidinamine | The electrophilic coupling partner. |
| Reactant B | (3-Chloro-2-thienyl)boronic acid (Suzuki) or (3-Chloro-2-thienyl)zinc chloride (Negishi) | The nucleophilic coupling partner. |
| Catalyst | Pd(PPh₃)₄ (0.5-5 mol%) or PdCl₂(dppf) | Provides the active Pd(0) species for the catalytic cycle. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step in Suzuki coupling. |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile/Water mixture | Solubilizes reactants and facilitates heat transfer. |
| Temperature | 80-120 °C (Conventional Heating) | Provides thermal energy to overcome activation barriers. |
Microwave-Assisted Synthesis
The integration of microwave irradiation as an energy source represents a significant advancement in the synthesis of heterocyclic compounds. Microwave-assisted synthesis consistently enhances reaction efficiency, dramatically reduces reaction times, and can improve product yields compared to conventional heating methods durham.ac.uk.
For the Suzuki-Miyaura coupling to produce this compound, microwave heating can shorten the reaction time from several hours to mere minutes mdpi.comdurham.ac.uk. This rapid heating is a result of the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase durham.ac.uk. This technique is particularly effective for Suzuki couplings, which are often substrate-dependent and can be slow under conventional heating nih.govmdpi.com.
Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 8-24 hours | 10-30 minutes mdpi.comdurham.ac.uk |
| Temperature | 80-120 °C | 120-150 °C mdpi.com |
| Catalyst Loading | Typically 1-5 mol% | Can be lowered (e.g., 0.5 mol%) mdpi.com |
| Yield | Good to Excellent | Often comparable or improved |
| Side Products | Potential for increased side product formation due to prolonged heating | Reduced formation of thermal decomposition byproducts |
Solvent-Free Synthesis Methodologies
Solvent-free synthesis, a key principle of green chemistry, aims to reduce environmental impact by eliminating the use of volatile organic compounds. These reactions are often conducted by grinding the solid reactants together, sometimes with a catalytic amount of a liquid or a solid-phase catalyst, or by heating the neat reaction mixture researchgate.netnih.gov.
For the synthesis of pyrimidine derivatives, solvent-free conditions can be achieved through multicomponent reactions where, for instance, an aldehyde, a dicarbonyl compound, and urea (B33335) or a urea equivalent are heated together in the presence of a catalyst like zinc chloride semanticscholar.org. While typically applied to the formation of the pyrimidine ring itself, the principle can be extended to subsequent modifications. A solvent-free cross-coupling reaction to form the final product would be challenging but could potentially be achieved using a solid-supported catalyst under thermal conditions. This approach offers advantages such as simplified workup procedures, reduced waste, and lower costs.
Reaction Mechanisms in the Synthesis of this compound
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of the target compound via transition-metal catalysis follows a well-established mechanistic cycle.
Detailed Mechanistic Pathways of Key Transformations
The most probable synthetic route, a palladium-catalyzed Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving three main steps:
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, typically generated in situ from a precatalyst like Pd(PPh₃)₄. This active catalyst reacts with the electrophile, 4-chloro-2-pyrimidinamine, by inserting itself into the carbon-chlorine bond. This step is often the rate-determining step of the cycle and results in the formation of a square planar Palladium(II) complex libretexts.orgmdpi.com.
Transmetalation : The organoboron reagent, (3-chloro-2-thienyl)boronic acid, is activated by a base (e.g., carbonate) to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex. The 3-chloro-2-thienyl group is transferred from the boron atom to the palladium center, displacing the halide, to form a new diorganopalladium(II) complex. This step regenerates the boronic acid's inorganic byproduct libretexts.orgyoutube.com.
Reductive Elimination : This is the final step of the cycle. The two organic ligands (the pyrimidinyl and thienyl groups) on the palladium(II) complex couple, forming a new carbon-carbon bond and yielding the final product, this compound. The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle libretexts.orgyoutube.com.
Regioselectivity and Stereoselectivity Considerations
Regioselectivity: The predictable outcome of the synthesis relies on high regioselectivity in the cross-coupling reaction.
On the Pyrimidine Ring : When using a dihalopyrimidine precursor such as 2,4-dichloropyrimidine, Suzuki coupling reactions show a strong preference for substitution at the C4 position over the C2 position mdpi.comresearchgate.net. This selectivity is attributed to the higher electrophilicity and reactivity of the C4 position in the electron-deficient pyrimidine ring system. When starting with 4-chloro-2-pyrimidinamine, the reaction is directed to the only available halogenated site, C4.
On the Thiophene Ring : The formation of the required (3-chloro-2-thienyl)boronic acid or its corresponding organozinc reagent is also highly regioselective. Deprotonation (metalation) of 3-chlorothiophene with a strong base typically occurs at the C2 position, which is the most acidic proton due to the inductive effect of the adjacent sulfur atom. Subsequent quenching with a boron or zinc electrophile installs the reactive group specifically at the C2 position, ensuring the correct connectivity in the final product.
Stereoselectivity: The synthesis of this compound does not involve the formation of any new stereocenters. Both the pyrimidine and thiophene rings are planar aromatic systems, and the resulting molecule is achiral. Therefore, stereoselectivity is not a consideration in this specific synthetic pathway.
Structural Elucidation and Characterization
Spectroscopic Characterization Techniques
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(3-Chloro-2-thienyl)-2-pyrimidinamine, the spectrum is expected to show distinct signals for the amino group protons and the aromatic protons on the pyrimidine (B1678525) and thiophene (B33073) rings. The amino protons (–NH₂) would likely appear as a broad singlet. The protons on the pyrimidine ring and the thiophene ring would appear as doublets due to coupling with their adjacent protons. For some 2-aminopyrimidine (B69317) derivatives, the amino protons can be observed in the range of 5.0-6.7 ppm. semanticscholar.orgnih.gov
¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Based on the structure of this compound, which lacks symmetry, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the pyrimidine and thienyl rings. The chemical shifts would be characteristic of carbons in heteroaromatic systems, with the carbon atom bonded to the chlorine atom showing a shift influenced by the halogen's electronegativity.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignment. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the pyrimidine and thiophene rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine-H5 | 6.8 - 7.2 | Doublet (d) | 110 - 120 |
| Pyrimidine-H6 | 8.2 - 8.6 | Doublet (d) | 155 - 160 |
| Thiophene-H4' | 7.0 - 7.3 | Doublet (d) | 125 - 130 |
| Thiophene-H5' | 7.4 - 7.7 | Doublet (d) | 128 - 133 |
| Pyrimidine-C2 | - | - | 160 - 165 |
| Pyrimidine-C4 | - | - | 162 - 167 |
| Pyrimidine-C6 | - | - | 155 - 160 |
| Thiophene-C2' | - | - | 135 - 140 |
| Thiophene-C3' | - | - | 130 - 135 |
| Amino (-NH₂) | 5.0 - 7.0 | Broad Singlet (br s) | - |
Mass spectrometry is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. For this compound (C₈H₆ClN₃S), the molecular ion peak (M⁺) would confirm the molecular mass. A key feature would be the presence of an (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the molecular ion under electron impact would likely involve cleavage of the bond between the two rings or fragmentation of the heterocyclic rings themselves. Studies on the fragmentation of 2-chlorothiophene show that the thiophene ring fragmentation is a prominent pathway. researchgate.netnih.gov Plausible fragmentation pathways for this compound could include the loss of a chlorine radical (Cl•), followed by the loss of small neutral molecules like HCN from the pyrimidine ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 211/213 | Molecular ion peak showing characteristic chlorine isotope pattern. |
| [M-Cl]⁺ | 176 | Loss of a chlorine radical. |
| [M-HCN]⁺ | 184/186 | Loss of hydrogen cyanide from the pyrimidine ring. |
| [C₄H₂ClS]⁺ | 117/119 | Fragment corresponding to the 3-chloro-2-thienyl cation. |
| [C₄H₄N₃]⁺ | 94 | Fragment corresponding to the 2-aminopyrimidinyl cation. |
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds. miamioh.edu Key expected absorptions include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic systems. The presence of these characteristic bands provides strong evidence for the compound's structure. In related 2-aminopyrimidine derivatives, N-H stretching bands are typically observed in the 3100-3500 cm⁻¹ region. nih.govnih.gov
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Heteroaromatic (C=N, C=C) | Stretch | 1500 - 1650 |
| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The spectrum of this compound is expected to show absorption bands in the UV region, arising from π → π* and n → π* electronic transitions within the conjugated heteroaromatic system. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. The combination of the pyrimidine and thiophene rings creates an extended chromophore. Studies on other pyrimidine derivatives show that they exhibit characteristic UV absorption spectra. rsc.orgnih.gov
Table 4: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λ_max (nm) | Chromophore |
| π → π | 250 - 350 | Conjugated thienyl-pyrimidine system |
| n → π | > 300 | Non-bonding electrons on N and S atoms |
Crystallographic Studies
While spectroscopic methods provide information about atomic connectivity, crystallographic studies can determine the precise three-dimensional arrangement of atoms in the solid state.
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous confirmation of its molecular structure. The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the pyrimidine ring, which are commonly observed in the crystal structures of 2-aminopyrimidine derivatives. chalcogen.ronih.gov
Table 5: Information Obtainable from Single Crystal X-ray Diffraction
| Parameter | Description |
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions. |
Crystal Packing and Intermolecular Interactions
Detailed crystallographic analysis of this compound would be necessary to fully elucidate its three-dimensional structure. At present, specific experimental data from single-crystal X-ray diffraction for this compound is not publicly available. However, based on the structural motifs present—a pyrimidinamine core linked to a chlorothiophene moiety—several key intermolecular interactions can be anticipated to play a significant role in its crystal packing.
Hydrogen Bonding: The 2-aminopyrimidine group is a potent hydrogen bond donor (the -NH2 group) and acceptor (the pyrimidine nitrogen atoms). It is highly probable that N—H···N hydrogen bonds are a dominant feature in the crystal lattice, leading to the formation of supramolecular synthons such as dimers or extended chains. These interactions are fundamental in organizing the molecules into a stable, repeating array.
Other Interactions: The presence of a chlorine atom on the thiophene ring introduces the possibility of halogen bonding (C—Cl···N or C—Cl···S) and other weaker dipole-dipole interactions. The sulfur atom in the thiophene ring can also act as a weak hydrogen bond acceptor.
A comprehensive understanding of these interactions awaits experimental determination. Below is a hypothetical data table illustrating the kind of information that would be obtained from a full crystallographic study.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |
| Hydrogen Bond | N-H | N | Data Not Available | Data Not Available | Data Not Available |
| π-π Stacking | Pyrimidine Ring | Thiophene Ring | Data Not Available | Data Not Available | Data Not Available |
| Halogen Bond | C-Cl | N/S | Data Not Available | Data Not Available | Data Not Available |
| This table is illustrative and awaits experimental data for population. |
Investigation of Polymorphism and Crystalline Forms
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties. To date, there are no published studies specifically investigating the polymorphism of this compound.
The potential for polymorphism in this compound is significant due to the conformational flexibility between the thiophene and pyrimidine rings and the variety of strong and weak intermolecular interactions that can be formed. Different crystallization conditions (e.g., solvent, temperature, and cooling rate) could favor the formation of different crystal packing arrangements, leading to distinct polymorphs.
A thorough polymorphic screen would involve crystallization from a diverse range of solvents and under various thermodynamic and kinetic conditions. The resulting solid forms would be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any unique crystalline forms.
The table below outlines the types of data that would be collected in a study of the crystalline forms of this compound.
| Crystalline Form | Crystal System | Space Group | Unit Cell Parameters | Melting Point (°C) |
| Form I | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Form II | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This table represents a template for data that would be generated during a polymorphism study. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are routinely used to predict electronic structure, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
No specific studies employing DFT to analyze the electronic properties, such as HOMO-LUMO energy gaps, electrostatic potential surfaces, or reactivity descriptors (e.g., chemical hardness, electrophilicity) of 4-(3-Chloro-2-thienyl)-2-pyrimidinamine have been reported in the searched scientific literature. Such studies would be invaluable for predicting the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack.
Conformational Analysis and Energy Minimization
A thorough conformational analysis to identify the most stable three-dimensional structures and their relative energies is crucial for understanding the molecule's behavior. However, no research detailing the potential energy surface or the results of energy minimization calculations for this compound could be located.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, offering a window into their flexibility and interactions with their environment.
Conformational Dynamics and Stability
There is no available research that has utilized MD simulations to explore the conformational dynamics and stability of this compound in different solvent environments or temperature conditions.
Ligand-Target Interaction Dynamics
Similarly, the scientific literature lacks reports on MD simulations investigating the stability and dynamics of this compound when bound to a biological target. These studies are critical for assessing the residence time and interaction patterns of a potential drug candidate.
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of proteins. A search for molecular docking studies involving this compound against any specific biological target yielded no results.
Prediction of Ligand-Target Binding Modes
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method explores various possible conformations of the ligand within the binding site of a receptor and scores them based on a set of energy functions. The resulting poses provide a static snapshot of the potential binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for molecular recognition.
While specific docking studies for this compound are not extensively detailed in publicly available literature, studies on closely related 2-aminopyrimidine (B69317) derivatives offer valuable insights into the likely binding interactions. For instance, in a study involving 2-amino-4-chloro-pyrimidine derivatives targeting the main protease of SARS-CoV-2 (PDB ID: 6LU7), molecular docking simulations revealed that these compounds can form a network of hydrogen bonds and hydrophobic interactions within the active site. nih.gov It is plausible that this compound would engage in similar interactions, with the pyrimidinamine core likely participating in hydrogen bonding and the chloro-thienyl group engaging in hydrophobic and halogen bonding interactions. The precise nature of these interactions, however, would be contingent on the specific topology and amino acid composition of the target protein's binding pocket.
Molecular dynamics (MD) simulations can further refine these static docking poses by introducing flexibility to both the ligand and the protein, offering a more dynamic and realistic representation of the binding event over time. physchemres.org
Binding Affinity Estimation (In Silico)
Beyond predicting the binding pose, computational methods are also employed to estimate the binding affinity of a ligand for its target. This in silico estimation is often expressed as a binding energy score, which provides a qualitative or semi-quantitative measure of the strength of the interaction. Lower binding energy scores typically indicate a more favorable and stable interaction.
Table 1: Example of In Silico Binding Affinity Data for 2-Amino-4-chloro-pyrimidine Derivatives against SARS-CoV-2 Main Protease nih.gov
| Derivative | Binding Energy (kcal/mol) | Inhibition Constant (µM) |
| 3 | -6.61 | - |
| 4 | -7.03 | - |
| 5 | -7.06 | - |
| 6 | -8.12 | 1.11 |
| 7 | - | - |
| Remdesivir (Control) | -6.41 | 19.91 |
Note: This table presents data for related compounds to illustrate the concept of in silico binding affinity estimation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are built on the principle that the biological activity of a compound is a function of its physicochemical and structural properties.
Derivation of Molecular Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. researchgate.net These descriptors can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.
3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties, such as molecular shape, volume, and surface area.
Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polarizability. researchgate.net
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO/LUMO energies and partial charges. researchgate.net
For a QSAR study of this compound and its analogs, a diverse set of these descriptors would be calculated to capture the structural variations within the series and their potential influence on biological activity.
Model Development for Activity Prediction
Once the molecular descriptors are calculated for a set of compounds with known biological activities, a mathematical model is developed to relate these two sets of data. Various statistical and machine learning methods can be employed for this purpose, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of a molecule with its biological activity. nih.gov
Machine Learning Algorithms: Methods such as Random Forest, Support Vector Machines, and Artificial Neural Networks are increasingly being used to develop more complex and predictive QSAR models. nih.gov
The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. nih.gov This is typically done through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A well-validated QSAR model can then be used to predict the biological activity of novel, untested compounds, thereby guiding the design of more potent analogs of this compound.
Investigation of Biological Interaction Mechanisms and Target Identification
In Vitro Enzyme Inhibition Studies
Thienopyrimidine derivatives have been extensively evaluated for their ability to inhibit various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.
Derivatives of the thienopyrimidine scaffold are frequently screened against panels of protein kinases to determine their potency and selectivity. These screenings have revealed that thienopyrimidines can act as potent inhibitors of several kinase families. For instance, various analogs have demonstrated significant inhibitory activity against receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are key players in angiogenesis and tumor progression. acs.org
Furthermore, members of this class have been identified as inhibitors of Aurora kinases and cyclin-dependent kinases (CDKs), enzymes that play a critical role in cell cycle regulation. researchgate.net The unique structural features of the thienopyrimidine ring system provide a versatile platform for designing inhibitors that can target the ATP-binding site of these enzymes. nih.gov
The potency of enzyme inhibition is quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For several thienopyrimidine derivatives, these values have been established against various kinases. For example, certain N,N'-diaryl urea (B33335) derivatives based on a thienopyrimidine core have been shown to potently inhibit KDR (Kinase insert Domain-containing Receptor, also known as VEGFR-2). acs.org In other studies, thieno[2,3-d]pyrimidine (B153573) derivatives have exhibited significant inhibitory activity against PI3Kα (Phosphoinositide 3-kinase alpha) and mTOR (mammalian Target of Rapamycin).
Below are interactive tables summarizing the inhibitory activities of some illustrative thienopyrimidine compounds against selected protein kinases.
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound 9a (a thieno[2,3-d]pyrimidine derivative) | PI3Kα | 9.47 |
| Compound 17f (a thieno[2,3-d]pyrimidine derivative) | VEGFR-2 | 0.23 |
Kinetic studies are performed to elucidate the mechanism by which a compound inhibits an enzyme. For many thienopyrimidine-based kinase inhibitors, the mechanism of action is found to be ATP-competitive. youtube.comyoutube.com This means that the inhibitor binds to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. youtube.comyoutube.com This mode of inhibition is common for kinase inhibitors and is often characterized by an increase in the apparent Michaelis constant (Km) for ATP with no change in the maximum velocity (Vmax) of the enzymatic reaction. The Cheng-Prusoff equation can be used to relate the IC50 value to the Ki, taking into account the concentration of ATP used in the assay.
Receptor Binding Affinity Determination (In Vitro)
In addition to enzyme inhibition, thienopyrimidine derivatives have been investigated for their ability to bind to G-protein coupled receptors (GPCRs), such as adenosine (B11128) receptors.
Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of a test compound to displace the radioligand is measured, and from this, the affinity of the test compound can be determined. Studies on thieno[2,3-d]pyrimidine derivatives have utilized this technique to assess their binding to human adenosine receptors (A1, A2A, and A3). nih.gov
Competition binding experiments are a type of radioligand binding assay where the test compound's ability to compete with a radioligand for the receptor binding site is evaluated. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value. For example, a study on a series of novel thieno[2,3-d]pyrimidine derivatives determined their Ki values for human A1, A2A, and A3 adenosine receptors, revealing compounds with micromolar to nanomolar affinities. nih.gov
The table below presents binding affinity data for an exemplary thieno[2,3-d]pyrimidine derivative at human adenosine receptors.
| Compound | Receptor | Ki (µM) |
|---|---|---|
| Compound 8 (a thieno[2,3-d]pyrimidine derivative) | hA1 | > 30 |
| hA2A | 0.65 | |
| hA3 | 0.124 |
Cellular Assays for Mechanistic Insights (Excluding Clinical Efficacy)
Cell-based assays have been instrumental in probing the molecular mechanisms underlying the biological effects of 4-(3-Chloro-2-thienyl)-2-pyrimidinamine. These studies have provided critical insights into its influence on cellular pathways, its engagement with intracellular targets, and its modulation of downstream signaling cascades.
Phenotypic screening of this compound across various cancer cell lines has demonstrated potent anti-proliferative and cytotoxic activity. nih.gov Notably, the compound was found to inhibit the viability of both c-MET-addicted and non-addicted cancer cells with similar potency, casting early doubts on c-MET as its sole functional target. nih.govnih.gov This broad activity profile suggested that the compound modulates a more fundamental cellular pathway. mdpi.com
Further phenotypic analysis revealed that treatment with this compound induces a significant G2/M phase cell cycle arrest and subsequent apoptosis. nih.govcancer-research-network.comnih.gov This effect is distinct from other c-MET inhibitors like Crizotinib and PHA-665752, which typically induce a G0-G1 arrest. nih.gov An in-silico screening approach, COMPARE analysis, which correlates drug sensitivity patterns across a panel of 39 cancer cell lines (JFCR39), identified a similarity between the activity profile of this compound and that of microtubule-targeting agents. nih.gov Subsequent cellular imaging confirmed that the compound disrupts microtubule polymerization in vitro, a phenotype consistent with its observed effect on cell cycle progression. nih.govnih.gov
| Cell Line | Cancer Type | c-MET Status | IC50 (µM) | Reference |
|---|---|---|---|---|
| EBC-1 | Non-Small-Cell Lung Cancer | Addicted | ~0.4 | nih.gov |
| A549 | Non-Small-Cell Lung Cancer | Non-Addicted | 0.38 | selleckchem.com |
| NCI-H441 | Non-Small-Cell Lung Cancer | Non-Addicted | 0.29 | selleckchem.com |
| Huh7 | Hepatocellular Carcinoma | - | ~0.5 | nih.gov |
| HepG2 | Hepatocellular Carcinoma | - | ~0.5 | nih.gov |
| DBTRG-05MG | Glioblastoma | - | 0.45 | selleckchem.com |
While initial biochemical assays showed that this compound could inhibit purified c-MET kinase, cellular target engagement assays have provided conflicting evidence. cancer-research-network.compromegaconnections.com Studies in non-small-cell lung cancer cell lines demonstrated that, unlike established MET tyrosine kinase inhibitors, this compound did not inhibit cellular MET activity. nih.gov
To directly assess target binding within a cellular context, chemical proteomics approaches have been employed. The use of a Tivantinib-based affinity probe revealed low enrichment of MET from cell lysates, suggesting a weak or transient interaction in the cellular environment. promegaconnections.com In contrast, compelling evidence points towards microtubules as a direct target. In vitro tubulin polymerization assays showed that this compound directly inhibits microtubule assembly. nih.gov This finding is consistent with the observed disruption of mitotic spindles in treated cells. nih.gov The NanoBRET® Target Engagement (TE) assay further corroborated the lack of direct, significant engagement with MET in live cells. promegaconnections.com These results collectively suggest that while the compound may have some activity against the isolated c-MET enzyme, its primary cytotoxic effects in a cellular context are likely mediated through direct interaction with and disruption of microtubules. mdpi.compromegaconnections.com
The analysis of signaling pathways downstream of potential targets has been crucial in deciphering the mechanism of action of this compound. Initial reports indicated that the compound could inhibit both constitutive and HGF-induced phosphorylation of c-MET and its downstream effectors, such as AKT and ERK1/2. promegaconnections.comnih.gov
However, more recent and detailed studies have challenged this view. In both MET-dependent and MET-independent non-small-cell lung cancer cell lines, treatment with this compound did not result in the inhibition of AKT or ERK1/2 phosphorylation. nih.gov This lack of effect on canonical c-MET downstream signaling further supports the hypothesis that its primary mechanism of action is independent of c-MET inhibition in these cellular contexts. nih.gov
Instead, the compound's induction of apoptosis has been linked to the modulation of other critical signaling nodes. Research has shown that this compound treatment leads to the downregulation of anti-apoptotic mitochondrial regulators Mcl-1 and Bcl-xl. cancer-research-network.comnih.gov Furthermore, the observed G2/M arrest is associated with a significant accumulation of Cyclin B1. cancer-research-network.comnih.gov
| Pathway/Molecule | Observed Effect | Cellular Context | Reference |
|---|---|---|---|
| p-MET | No inhibition | NSCLC Cell Lines | nih.gov |
| p-AKT | No inhibition | NSCLC Cell Lines | nih.gov |
| p-ERK1/2 | No inhibition | NSCLC Cell Lines | nih.gov |
| Mcl-1 | Downregulation | HCC Cell Lines | nih.gov |
| Bcl-xl | Downregulation | HCC Cell Lines | nih.gov |
| Cyclin B1 | Accumulation | HCC Cell Lines | nih.gov |
Target Identification Methodologies
Identifying the specific molecular targets of a compound is a critical step in drug discovery and development. For this compound, a key challenge has been to deconvolve its polypharmacology and distinguish its primary functional targets from secondary or non-functional interactions.
Affinity-based chemical proteomics is a powerful technique for identifying the direct binding partners of a small molecule within the complex environment of a cell. This method typically involves immobilizing the compound on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Genetic interaction profiling methods, such as screens using siRNA, shRNA, or CRISPR-Cas9 technologies, can identify genes that either enhance or suppress the phenotypic effects of a compound. This can provide valuable clues about the compound's mechanism of action and its functional targets.
Based on the available scientific literature, there is no specific evidence detailing the use of systematic genetic interaction profiling to identify the targets of this compound. However, the use of the COMPARE algorithm, which relies on a database of compound sensitivities across a panel of genetically characterized cell lines, represents a related in-silico approach that successfully pointed towards microtubule disruption as a key mechanism of action for this compound. nih.gov
Computational Target Prediction Strategies (e.g., Ligand-Based and Structure-Based Methods)
In the quest to identify the biological targets of novel compounds like this compound, computational methods are invaluable. These strategies are broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Methods: These approaches utilize the knowledge of other molecules that are known to be active for a particular target. By comparing the physicochemical properties and structural features of a new compound to a database of active ligands, predictions about its potential targets can be made. nih.govresearchgate.net Techniques like 2D and 3D similarity searching and quantitative structure-activity relationship (QSAR) modeling are central to this approach. nih.govmdpi.com For instance, 3D-QSAR analyses, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of thieno-pyrimidine derivatives to identify key structural features for their inhibitory activities. mdpi.com
Structure-Based Methods: When the three-dimensional structure of a potential biological target is known, structure-based methods can be employed. Molecular docking is a primary example, where the compound is computationally placed into the binding site of a protein to predict its binding affinity and mode of interaction. This method can help in identifying and optimizing lead compounds. nih.gov For thieno-pyrimidine derivatives, interaction analysis of binding modes has been used to understand key interactions with amino acid residues of target proteins, such as VEGFR3. mdpi.com
These computational strategies are often used in a complementary fashion to enhance the success of drug discovery projects by providing a more holistic understanding of both the ligand and the target. researcher.life
Structure-Activity Relationship (SAR) Studies for Biological Interactions
SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the thienopyrimidine scaffold, extensive SAR studies have been conducted, leading to the identification of key structural motifs and substituent effects.
Design and Synthesis of Analogues for SAR Elucidation
The systematic design and synthesis of analogues are crucial for elucidating SAR. This involves modifying specific parts of the lead molecule, in this case, this compound, and evaluating the impact of these changes on its biological activity. Various synthetic strategies have been developed for creating libraries of thienopyrimidine derivatives. nih.govnih.gov
For example, a common approach involves the Gewald reaction to construct the initial thiophene (B33073) ring, followed by cyclization to form the thieno[2,3-d]pyrimidine core. scielo.brnih.gov Subsequent modifications can be introduced at various positions of the scaffold. For instance, in the synthesis of 4-substituted thieno[3,2-d]pyrimidines, nucleophilic aromatic substitution and palladium-catalyzed coupling reactions have been utilized to introduce a variety of substituents at the 4-position. nih.gov Similarly, a multi-step synthesis approach can be used to generate diverse analogues with different functional groups at various positions of the pyrimidine (B1678525) ring. researchgate.net
The synthesis of these analogues allows for a systematic exploration of the chemical space around the core structure, providing valuable data for SAR studies.
Identification of Pharmacophore Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For thieno-pyrimidine derivatives, several key pharmacophoric features have been identified.
Based on studies of related compounds, important features for biological activity include:
Aromatic/heterocyclic core: The thienopyrimidine scaffold itself serves as a crucial anchor.
Hydrogen bond donors and acceptors: The amino group at the 2-position of the pyrimidine ring can act as a hydrogen bond donor. Other nitrogen atoms in the pyrimidine ring can act as acceptors.
Hydrophobic regions: The thienyl ring and various substituents can engage in hydrophobic interactions with the target protein. For example, in a study of VEGFR3 inhibitors, a 4-chloro-3-(trifluoromethyl)phenyl group displayed hydrophobic interactions with several amino acid residues. mdpi.com
Specific substituent patterns: The nature and position of substituents on both the thienyl and pyrimidine rings are critical for activity and selectivity.
Exploration of Substituent Effects on Biological Activity
The biological activity of thienopyrimidine derivatives can be significantly modulated by the nature and position of substituents.
Substituents on the Thienyl Ring: The presence of a chloro group at the 3-position of the thienyl ring, as in the subject compound, is a key feature. Studies on related structures have shown that halogen substituents can influence activity.
Substituents on the Pyrimidine Ring: The 2-amino group is a common feature in many active thienopyrimidine derivatives. Modifications at the 4-position have been extensively studied. For example, in a series of 4-substituted thieno[3,2-d]pyrimidines evaluated for antiplasmodial activity, the following observations were made:
A primary amine or a short linear amino-alkyl chain at position 4 was well-tolerated and resulted in compounds with good activity. nih.gov
Longer amino-alkyl chains were also tolerated. nih.gov
Introduction of a short ramified amino-alkyl or a hydrazinyl group was tolerated but led to slightly lower activity. nih.gov
An alkynyl substituent at position 4 resulted in inactive compounds. nih.gov
The table below summarizes the effect of substituents at the 4-position of the thieno[3,2-d]pyrimidine (B1254671) core on antiplasmodial activity against P. falciparum.
| Substituent at Position 4 | Relative Activity |
| Primary amine | Active |
| Short linear amino-alkyl | Active |
| Longer linear amino-alkyl | Active |
| Short ramified amino-alkyl | Moderately Active |
| Hydrazinyl group | Moderately Active |
| Alkynyl group | Inactive |
In another study on thieno[2,3-d]pyrimidine derivatives as potential anticancer agents, it was found that compounds with electron-withdrawing groups on an N-phenyl substituent at the 4-position exhibited higher cytotoxic activity against the MDA-MB-231 breast cancer cell line. scielo.br
The following table presents data on the cytotoxic activity of N-aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine derivatives against the MDA-MB-231 cell line.
| Compound | Ar (Substituent at N-4) | IC50 (µM) |
| c | m-Tolyl | > 50 |
| i | 3-Fluorophenyl | > 50 |
| l | m-Chlorophenyl | 27.6 |
| s | 3,4-Dichlorophenyl | > 50 |
Data extracted from a study on related thieno[2,3-d]pyrimidine derivatives. scielo.br
These findings underscore the importance of systematic SAR studies in optimizing the biological activity of the thienopyrimidine scaffold and in designing new derivatives with improved therapeutic properties.
Derivatization and Analog Synthesis for Research Exploration
Design Principles for Novel Pyrimidinamine Analogues
The design of new analogs of 4-(3-chloro-2-thienyl)-2-pyrimidinamine is a systematic process that leverages various strategies to improve its drug-like properties. These strategies include bioisosteric replacement, scaffold hopping, and the exploration of privileged structures.
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| Chlorine (on thienyl ring) | Fluorine, Bromine, Cyano group | Modulate electronic properties and metabolic stability. |
| Thienyl ring | Phenyl, Pyridyl, Furan, Thiazole | Alter aromatic interactions and pharmacokinetic profile. |
| 2-Amino group (on pyrimidine) | Hydroxyl, Methylamino, Amide | Modify hydrogen bonding capacity and polarity. |
Scaffold hopping is a creative strategy in drug discovery that aims to identify novel core structures (scaffolds) that can mimic the biological activity of a known active compound. nih.govbhsai.org This approach is particularly useful for generating new intellectual property and overcoming limitations of the original scaffold, such as poor pharmacokinetics or toxicity. niper.gov.in Starting from this compound, scaffold hopping could involve replacing the central pyrimidine (B1678525) ring with other heterocyclic systems like quinazoline, pyridine, or even non-aromatic rings, while maintaining the key pharmacophoric features, such as the spatial arrangement of the amino and thienyl groups. nih.govmdpi.com The goal is to find a new scaffold that presents the essential binding elements in a similar orientation to the original molecule. researchgate.net
Certain molecular frameworks, known as privileged structures, are capable of binding to multiple biological targets with high affinity. nih.govscielo.br The pyrimidine core is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including anticancer agents. nih.govcambridgemedchemconsulting.com By exploring derivatives of the this compound, researchers can tap into the inherent potential of the pyrimidine scaffold. This involves synthesizing a library of analogs with diverse substitutions on both the pyrimidine and thienyl rings to screen against a variety of biological targets. researchgate.net The insights gained from such explorations can lead to the discovery of novel therapeutic applications for this class of compounds.
Synthetic Methods for Derivatization
The synthesis of derivatives of this compound relies on a variety of organic reactions that allow for the selective modification of different parts of the molecule.
The pyrimidine ring offers several positions for functionalization. The 2-amino group can be a starting point for derivatization through reactions such as acylation, alkylation, or sulfonylation to introduce a variety of substituents. These modifications can influence the compound's solubility, lipophilicity, and interactions with biological targets. Furthermore, electrophilic substitution reactions can be employed to introduce functional groups at other positions on the pyrimidine ring, although the reactivity is influenced by the existing substituents. growingscience.com For instance, halogenation can introduce a handle for further cross-coupling reactions, enabling the attachment of a wide range of aryl or alkyl groups. researchgate.net
| Reaction Type | Reagents and Conditions | Resulting Modification |
| N-Acylation | Acyl chloride, base | Formation of an amide linkage at the 2-amino position. |
| N-Alkylation | Alkyl halide, base | Introduction of an alkyl group at the 2-amino position. |
| Suzuki Coupling | Boronic acid, Palladium catalyst, base | C-C bond formation at a halogenated position on the pyrimidine ring. |
| Buchwald-Hartwig Amination | Amine, Palladium catalyst, base | C-N bond formation at a halogenated position on the pyrimidine ring. |
The thienyl moiety also provides opportunities for chemical modification. The chlorine atom at the 3-position can be substituted through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a diverse array of functional groups, including amines, ethers, and carbon-based substituents. Additionally, the hydrogen atoms on the thienyl ring can be susceptible to electrophilic substitution, such as nitration or halogenation, providing further avenues for derivatization. nbinno.com These modifications can significantly impact the steric and electronic properties of the molecule, influencing its binding affinity and selectivity for its biological target. nbinno.com
| Reaction Type | Reagents and Conditions | Resulting Modification |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alkoxide) | Replacement of the chlorine atom with the nucleophile. |
| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst, base | C-C bond formation at the chloro-substituted position. |
| Electrophilic Halogenation | N-Halosuccinimide | Introduction of a halogen atom at an unsubstituted position on the thienyl ring. |
Introduction of Diverse Substituents
The introduction of a wide array of substituents onto the this compound core can be achieved through various synthetic methodologies, targeting different positions of the molecule. While specific derivatization of this exact compound is not extensively documented in publicly available literature, the chemical reactivity of the constituent thienopyrimidine scaffold allows for informed predictions of potential synthetic routes. The primary sites for modification are the 2-amino group, the pyrimidine ring, and the thienyl moiety.
Another key position for derivatization is the pyrimidine ring. For instance, the 4-position of the pyrimidine ring in related thieno[2,3-d]pyrimidine (B153573) systems has been a focal point for introducing new substituents. nih.gov This is often achieved by first converting the corresponding pyrimidinone to a 4-chloro derivative, which can then undergo nucleophilic substitution with a variety of amines, alcohols, and thiols. nih.gov This approach allows for the introduction of a diverse range of functionalities, leading to the generation of a library of analogs with varied physicochemical properties.
Furthermore, the thienyl ring presents opportunities for substitution, although this can be more challenging. Halogenation or metallation of the thiophene (B33073) ring can provide a handle for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or alkyl groups.
The following table illustrates potential derivatives that could be synthesized from this compound based on common synthetic strategies for related compounds.
| Derivative Name | Modification Site | Potential Synthetic Route | Introduced Substituent |
| N-acetyl-4-(3-chloro-2-thienyl)-2-pyrimidinamine | 2-amino group | Acylation with acetyl chloride | Acetyl group |
| N-benzyl-4-(3-chloro-2-thienyl)-2-pyrimidinamine | 2-amino group | Reductive amination with benzaldehyde | Benzyl group |
| 4-(3-chloro-2-thienyl)-N-phenyl-2-pyrimidinamine | 2-amino group | Buchwald-Hartwig amination | Phenyl group |
| 4-(3-chloro-2-thienyl)-2-(piperidin-1-yl)pyrimidine | 2-amino group | Nucleophilic substitution | Piperidinyl group |
Libraries of Analogues for High-Throughput Screening
The generation of chemical libraries containing a large and diverse collection of analogs of a lead compound is a cornerstone of modern drug discovery. biomol.com High-throughput screening (HTS) of these libraries allows for the rapid identification of "hit" compounds with desired biological activity. nih.gov For a scaffold such as this compound, the creation of a focused library of analogs would be a critical step in exploring its therapeutic potential.
The design and synthesis of such a library would leverage the derivatization strategies discussed previously. By employing combinatorial chemistry approaches, a large number of analogs can be synthesized in a systematic and efficient manner. nih.gov For example, a library could be constructed by reacting a common intermediate, such as a more reactive precursor to this compound, with a diverse set of building blocks.
A study on the synthesis of a 7-arylthieno[3,2-d]pyrimidin-4-amine library demonstrated the feasibility of creating a diverse set of compounds based on the thienopyrimidine core using solution-phase parallel synthesis. nih.gov This strategy involved the construction of the core followed by elaborations through substitution and coupling reactions to introduce diversity. nih.gov A similar approach could be envisioned for this compound.
The resulting library of analogs would then be subjected to HTS against a specific biological target or in a phenotypic screen. The data generated from HTS can provide valuable insights into the SAR of the compound series, guiding further optimization efforts. The structural diversity within the library is crucial for a comprehensive exploration of the chemical space around the parent compound.
The following table provides a conceptual example of a small library of analogs that could be generated from the this compound scaffold for HTS.
| Compound ID | R1-Substituent (at 2-amino position) | R2-Substituent (hypothetical, on thienyl ring) |
| Analog-001 | Methyl | Hydrogen |
| Analog-002 | Ethyl | Hydrogen |
| Analog-003 | Phenyl | Hydrogen |
| Analog-004 | Acetyl | Hydrogen |
| Analog-005 | Hydrogen | Bromine |
| Analog-006 | Methyl | Bromine |
| Analog-007 | Ethyl | Phenyl |
| Analog-008 | Phenyl | Phenyl |
Analytical Methodologies for Research Applications
Development of Chromatographic Methods for Purity and Quantification
Chromatographic techniques are paramount for separating 4-(3-Chloro-2-thienyl)-2-pyrimidinamine from impurities, starting materials, and byproducts that may be present after synthesis. These methods offer high resolution and can be adapted for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for such an aromatic and moderately polar molecule.
Method development would involve a systematic approach to optimize the separation of the main compound from any related substances. This includes the selection of an appropriate stationary phase, typically a C18 or C8 column, and the optimization of the mobile phase composition. A common starting point would be a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter that can be adjusted to ensure the analyte is in a single ionic form, thereby achieving sharp and symmetrical peaks.
Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the selection of an optimal wavelength for detection based on the compound's UV spectrum, likely around its absorption maximum (λmax) to ensure high sensitivity.
A hypothetical set of optimized HPLC conditions is presented below:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
For quantification, a calibration curve would be constructed by injecting known concentrations of a reference standard of this compound and plotting the peak area against concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the pyrimidine (B1678525) and thienyl moieties suggest some thermal stability, the primary amine group might necessitate derivatization to improve volatility and chromatographic performance. Silylation is a common derivatization technique for amines, which replaces the active hydrogen with a trimethylsilyl (TMS) group.
The development of a GC-MS method would focus on optimizing the temperature program of the GC oven to ensure adequate separation of the analyte from any volatile impurities. The choice of the capillary column is also critical, with a mid-polarity column often being suitable for this type of analyte.
The mass spectrometer provides highly selective and sensitive detection. In electron ionization (EI) mode, the compound will fragment in a characteristic pattern, which can be used for structural confirmation and identification of unknown impurities. For quantification, selected ion monitoring (SIM) can be employed to monitor specific fragment ions, which significantly enhances sensitivity and selectivity.
A theoretical set of GC-MS parameters is outlined below:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-400 m/z |
Spectroscopic Quantification Methods
Spectroscopic methods are often used for rapid quantification and can be complementary to chromatographic techniques. They are particularly useful for determining the concentration of pure or relatively pure solutions of the analyte.
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. longdom.org Due to its aromatic structure, containing both pyrimidine and thienyl rings, this compound is expected to have a distinct UV absorbance profile. nih.gov
Method development involves scanning a solution of the compound across a range of UV wavelengths (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). technologynetworks.com This wavelength is then used for quantification to ensure maximum sensitivity and to minimize deviations from the Beer-Lambert law. A suitable solvent must be chosen that dissolves the compound and is transparent in the wavelength range of interest. Common solvents include ethanol, methanol, or acetonitrile.
Quantification is achieved by preparing a calibration curve of absorbance versus concentration using a series of standard solutions. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
A summary of hypothetical UV-Vis spectrophotometry parameters:
| Parameter | Value |
| Solvent | Ethanol |
| Wavelength of Max. Absorbance (λmax) | 265 nm (hypothetical) |
| Path Length | 1 cm |
| Calibration Range | 1-20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Fluorimetry, or fluorescence spectroscopy, is a highly sensitive spectroscopic technique. For a molecule to be fluorescent, it must absorb light and then emit it at a longer wavelength. The presence of conjugated aromatic systems, such as in this compound, suggests that the compound may exhibit fluorescence. Thienyl derivatives are known to sometimes possess fluorescent properties. rsc.orgrsc.org
The development of a fluorimetric method would involve determining the optimal excitation and emission wavelengths. This is done by recording the excitation spectrum (by scanning the excitation wavelength while monitoring the emission at a fixed wavelength) and the emission spectrum (by exciting at a fixed wavelength and scanning the emission wavelengths).
The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte at low concentrations. Similar to UV-Vis spectrophotometry, a calibration curve of fluorescence intensity versus concentration would be prepared for quantification. The high sensitivity of fluorimetry could be advantageous for detecting trace amounts of the compound.
Q & A
Q. What are the established synthetic routes for 4-(3-Chloro-2-thienyl)-2-pyrimidinamine, and how can purity be ensured?
The compound can be synthesized via cyclocondensation reactions, starting with pyrimidine trione derivatives and functionalizing with thienyl and chloro substituents. Key steps include:
- Cyclocondensation : Reacting thiouracil derivatives with halogenated thiophene intermediates under reflux in ethanol or acetonitrile .
- Purification : Use recrystallization (ethanol/water mixtures) or HPLC to isolate the product. Purity validation via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) is critical .
- Safety : Handle chlorinated intermediates in fume hoods with PPE (gloves, goggles) due to toxicity risks .
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Confirm substitution patterns on the pyrimidine and thienyl rings. For example, aromatic protons in the thienyl group appear as distinct doublets in δ 7.0–8.0 ppm .
- HPLC : Assess purity (>95% recommended for pharmacological studies) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., [M+H]+ ion at m/z 226.05 for C8H6ClN3S) .
Q. How should researchers design initial pharmacological screening assays?
- Kinase Inhibition : Test against p38 MAPK or EGFR kinases using fluorescence-based assays (e.g., ADP-Glo™) at 1–10 µM concentrations .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC50 values to reference drugs like imatinib .
Q. What safety protocols are essential during handling?
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of chlorinated vapors .
- Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can synthetic yields be optimized for scaled-up production?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2 with Xantphos) for cross-coupling steps to reduce side products .
- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .
- Process Monitoring : Use in-situ FTIR to track reaction progress and minimize over-reaction .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Substituent Variation : Compare analogues with substituents at the 4-pyrimidinamine position (e.g., nitro vs. methoxy groups) to assess electronic effects on activity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to kinase ATP pockets .
Q. How can mechanistic studies elucidate its mode of action in drug design?
- Enzyme Kinetics : Measure inhibition constants (Ki) via Lineweaver-Burk plots for target kinases .
- Mutagenesis : Engineer kinase mutants (e.g., T315I in BCR-ABL) to identify resistance mechanisms .
Q. What advanced methods validate stability under physiological conditions?
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, then monitor degradation via LC-MS .
- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS .
Q. How can impurity profiles be rigorously analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
